molecular formula C7H2F2IN B3322375 2,6-Difluoro-3-iodobenzonitrile CAS No. 1447606-20-3

2,6-Difluoro-3-iodobenzonitrile

Cat. No.: B3322375
CAS No.: 1447606-20-3
M. Wt: 265 g/mol
InChI Key: SRRKQKUNLYGYPU-UHFFFAOYSA-N
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Description

2,6-Difluoro-3-iodobenzonitrile: is an organic compound with the molecular formula C₇H₂F₂IN . It is a derivative of benzonitrile, where the benzene ring is substituted with two fluorine atoms at the 2 and 6 positions and an iodine atom at the 3 position. This compound is of interest in various fields of chemical research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Difluoro-3-iodobenzonitrile typically involves the halogenation of a suitable precursor. One common method is the iodination of 2,6-difluorobenzonitrile using iodine and a suitable oxidizing agent. The reaction is usually carried out in the presence of a catalyst such as copper(II) sulfate or silver nitrate to facilitate the iodination process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 2,6-Difluoro-3-iodobenzonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Substitution Reactions: Typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Coupling Reactions: Often performed in the presence of a palladium catalyst and a base such as potassium carbonate in an organic solvent like toluene or ethanol.

    Reduction Reactions: Conducted under anhydrous conditions with a strong reducing agent.

Major Products Formed:

    Substitution Reactions: Products include various substituted benzonitriles depending on the nucleophile used.

    Coupling Reactions: Biaryl compounds with diverse functional groups.

    Reduction Reactions: Primary amines derived from the nitrile group.

Scientific Research Applications

Chemistry: 2,6-Difluoro-3-iodobenzonitrile is used as a building block in organic synthesis, particularly in the preparation of complex aromatic compounds through coupling reactions.

Biology and Medicine: In medicinal chemistry, it serves as a precursor for the synthesis of bioactive molecules, including potential pharmaceuticals. Its derivatives may exhibit various biological activities, making it valuable in drug discovery and development.

Industry: The compound is used in the production of specialty chemicals and materials. Its unique reactivity makes it suitable for the synthesis of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2,6-Difluoro-3-iodobenzonitrile in chemical reactions involves the activation of the iodine atom, which acts as a leaving group in substitution and coupling reactions. The presence of fluorine atoms enhances the electrophilicity of the aromatic ring, facilitating nucleophilic attack. In reduction reactions, the nitrile group is converted to an amine through the transfer of hydride ions.

Comparison with Similar Compounds

    2,6-Difluorobenzonitrile: Lacks the iodine substituent, making it less reactive in certain coupling reactions.

    3-Iodobenzonitrile: Lacks the fluorine substituents, resulting in different electronic properties and reactivity.

    2,6-Dichloro-3-iodobenzonitrile: Chlorine atoms instead of fluorine, leading to variations in reactivity and stability.

Uniqueness: 2,6-Difluoro-3-iodobenzonitrile is unique due to the combined presence of both fluorine and iodine substituents, which impart distinct electronic and steric effects. This combination enhances its reactivity in various chemical transformations, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

2,6-difluoro-3-iodobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2F2IN/c8-5-1-2-6(10)7(9)4(5)3-11/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRRKQKUNLYGYPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)C#N)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2F2IN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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